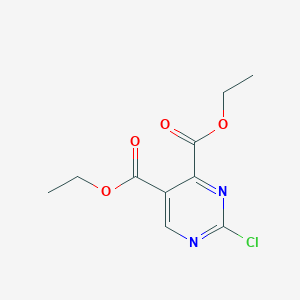

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

概要

説明

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their utility as building blocks in organic synthesis for constructing complex molecular structures, including various heterocyclic systems.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, as demonstrated in the preparation of diethyl 4,4'-(1,4-phenylene)bis[6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates], which involves a three-component condensation under Biginelli reaction conditions . Similarly, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate is transformed into various substituted pyrimidine derivatives through reactions with guanidine hydrochloride and other reagents . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various substituents and functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray diffraction crystallography, providing detailed insights into their geometry. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, density functional theory (DFT) calculations are used to predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that enable the construction of complex heterocyclic systems. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate serves as a starting material for synthesizing novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives . The reactivity of these compounds allows for further functionalization and the formation of diverse heterocyclic structures, such as triazolo and thiadiazolo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of halogen atoms, as seen in diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, can affect the compound's reactivity and physical properties . Additionally, the formation of hydrogen bonds among molecules, as observed in the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, contributes to the stability and three-dimensional packing of the compound . These properties are crucial for understanding the behavior of pyrimidine derivatives in various chemical environments and their potential applications in medicinal chemistry.

科学的研究の応用

Synthesis of Heterocyclic Systems

Diethyl 2-chloropyrimidine-4,5-dicarboxylate serves as a useful starting material for synthesizing diverse heterocyclic systems. For example, it is used in creating novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives, which are important in the development of various pharmacological compounds (Ahmed, 2002).

Antiviral Compound Synthesis

This chemical is instrumental in synthesizing acyclic nucleoside phosphonates, which have shown potential as antiviral compounds. Studies have found some derivatives to exhibit weak antiviral activity against herpes simplex viruses and human immunodeficiency virus (Wormstädt et al., 2000).

Development of Pharmacologically Active Compounds

It plays a key role in the synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which have shown a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani et al., 2012).

Spirocyclisation Reactions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is also utilized in spirocyclisation reactions to create complex molecular structures, which are important in the development of new pharmaceuticals and organic compounds (Adembri et al., 1977).

Synthesis of Pyrimidine Derivatives

The compound aids in the synthesis of various pyrimidine derivatives, which are crucial components in nucleic acids and vitamins. These derivatives have been studied for their potential pharmacological activities (Śladowska et al., 1990).

Multi-component Chemical Reactions

It is also used in multi-component chemical reactions for the preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. These reactions are significant for creating complex molecules in a cost-effective and environmentally friendly way (Mahdi et al., 2015).

特性

IUPAC Name |

diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAZEHEYSOONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611441 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

CAS RN |

90794-84-6 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)